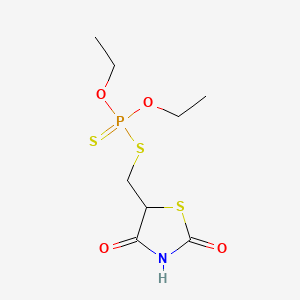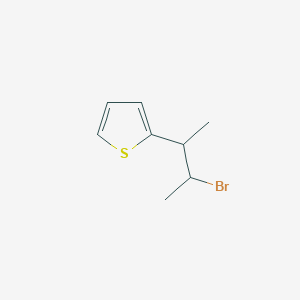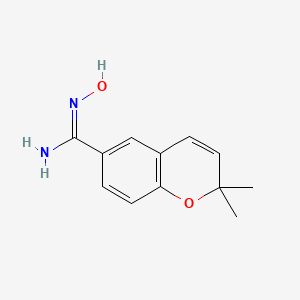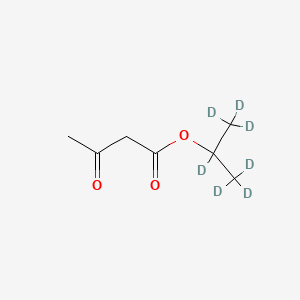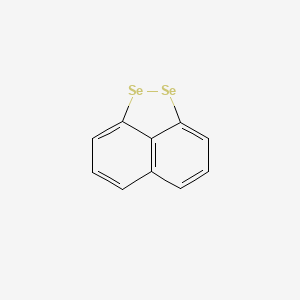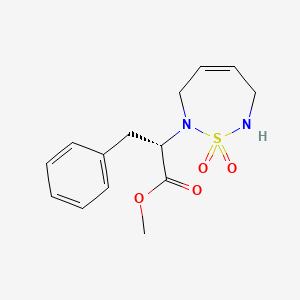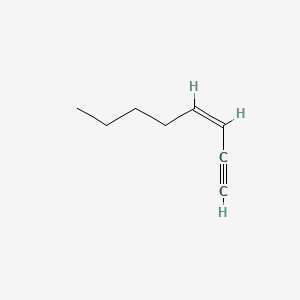
3-Octen-1-yne, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Octen-1-yne, (Z)-: is an organic compound with the molecular formula C8H12 and a molecular weight of 108.1809 g/mol . . This compound features both an alkyne and an alkene functional group, making it a versatile molecule in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Octen-1-yne, (Z)- typically involves the coupling of alkyne and alkene precursors. One common method is the Sonogashira coupling reaction , which involves the reaction of an alkyne with a vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions usually include a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of 3-Octen-1-yne, (Z)- may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Octen-1-yne, (Z)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Hydrogenation can reduce the alkyne and alkene groups to form alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for oxidative cleavage.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles such as sodium amide (NaNH2) or organolithium reagents.
Major Products Formed:
Epoxides and ketones: from oxidation reactions.
Alkanes: from reduction reactions.
Substituted alkynes: from nucleophilic substitution reactions.
Scientific Research Applications
3-Octen-1-yne, (Z)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Octen-1-yne, (Z)- depends on the specific reaction or application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The compound’s alkyne and alkene groups can undergo reactions that modify its structure and activity, influencing its interaction with molecular targets.
Comparison with Similar Compounds
3-Octen-1-yne, (E)-: The (E)-stereoisomer of 3-Octen-1-yne, which has different spatial arrangement of atoms.
Oct-1-en-3-one: A ketone analog with a similar carbon chain length but different functional groups.
1-Octen-3-ol: An alcohol analog used as an odor cue by mosquitoes.
Uniqueness: 3-Octen-1-yne, (Z)- is unique due to its combination of alkyne and alkene functional groups, which provide distinct reactivity and versatility in chemical synthesis. Its (Z)-configuration also imparts specific stereochemical properties that can influence its behavior in reactions and applications.
Properties
CAS No. |
42091-89-4 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
(Z)-oct-3-en-1-yne |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h1,5,7H,4,6,8H2,2H3/b7-5- |
InChI Key |
FCNAWUZWKZOHKE-ALCCZGGFSA-N |
Isomeric SMILES |
CCCC/C=C\C#C |
Canonical SMILES |
CCCCC=CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



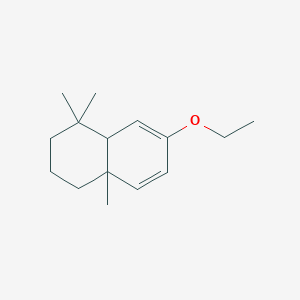
![(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13830645.png)


![[5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate](/img/structure/B13830667.png)
![2,2'-[2,6-Pyridinediylbis(oxy)]diethanamine](/img/structure/B13830669.png)

